1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea
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Overview
Description
1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is a synthetic organic compound. It features a urea functional group, a difluorophenyl ring, and a dihydrobenzofuran moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea typically involves the following steps:
Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the Difluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the Dihydrobenzofuran Moiety: This can be done through a Friedel-Crafts alkylation reaction or other suitable coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The difluorophenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The difluorophenyl and dihydrobenzofuran moieties may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)amine: Similar structure but with an amine group instead of a urea group.
1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)carbamate: Similar structure but with a carbamate group.
Uniqueness
1-(2,6-Difluorophenyl)-3-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-11(9-12-5-6-16-13(10-12)7-8-24-16)21-18(23)22-17-14(19)3-2-4-15(17)20/h2-6,10-11H,7-9H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRFNCYYUNSVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)NC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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